5'-Amino-2',5'-dideoxy-5-fluorouridine
Description
5'-Amino-2',5'-dideoxy-5-fluorouridine (NH2-FdUrd) is a fluorinated pyrimidine nucleoside analogue characterized by three structural modifications: (1) a fluorine atom at the C-5 position of the uracil base, (2) the absence of hydroxyl groups at the 2' and 5' positions of the ribose sugar, and (3) an amino group at the 5' position. These modifications confer unique biochemical properties, including altered phosphorylation kinetics, enhanced DNA incorporation, and selective cytotoxicity. NH2-FdUrd has shown promise as an antiviral and antineoplastic agent, particularly against herpes simplex virus type 1 (HSV-1) and certain solid tumors, with reduced off-target toxicity compared to classical fluoropyrimidines like 5-fluorouracil (5-FU) .
Properties
CAS No. |
56512-26-6 |
|---|---|
Molecular Formula |
C9H12FN3O4 |
Molecular Weight |
245.21 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12FN3O4/c10-4-3-13(9(16)12-8(4)15)7-1-5(14)6(2-11)17-7/h3,5-7,14H,1-2,11H2,(H,12,15,16)/t5-,6+,7+/m0/s1 |
InChI Key |
IRPKWPHSYPBPPI-RRKCRQDMSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)CN)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)CN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Amino-2’,5’-dideoxy-5-fluorouridine typically involves the reduction of 5’-azido-2’,5’-dideoxy intermediates using the Staudinger reaction. This method is preferred due to its high yield and efficiency. The process begins with the naturally occurring nucleosides, which are then modified through a series of chemical reactions .
Industrial Production Methods
In an industrial setting, the production of 5’-Amino-2’,5’-dideoxy-5-fluorouridine follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures consistent quality and high throughput. The reaction conditions are optimized to maintain the stability of the compound and to maximize yield .
Chemical Reactions Analysis
Types of Reactions
5’-Amino-2’,5’-dideoxy-5-fluorouridine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the amino group to a nitro group.
Reduction: The reduction of the azido group to an amino group is a key step in its synthesis.
Substitution: The fluorine atom at the 5’ position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: The Staudinger reaction utilizes triphenylphosphine as a reducing agent.
Substitution: Various nucleophiles can be used to substitute the fluorine atom.
Major Products
Scientific Research Applications
5’-Amino-2’,5’-dideoxy-5-fluorouridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of nucleic acid interactions and enzyme mechanisms.
Medicine: Investigated for its potential as an antineoplastic agent, particularly in the treatment of various cancers.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 5’-Amino-2’,5’-dideoxy-5-fluorouridine involves its incorporation into DNA and RNA, leading to the disruption of nucleic acid synthesis. This compound targets thymidylate synthase, an enzyme crucial for DNA replication. By inhibiting this enzyme, the compound effectively halts the proliferation of cancer cells .
Comparison with Similar Compounds
5-Fluoro-2'-Deoxyuridine (FdUrd)
- Structural Difference : FdUrd retains a hydroxyl group at the 5' position, enabling direct phosphorylation to FdUMP, a potent inhibitor of thymidylate synthase (TS). NH2-FdUrd lacks this hydroxyl group, necessitating alternative metabolic activation pathways.
- Mechanistic Contrast : FdUrd is rapidly converted to FdUMP, causing TS inhibition and DNA synthesis arrest. NH2-FdUrd, however, primarily incorporates into viral or tumor DNA via nucleoside kinases, inducing strand breaks due to phosphoramidate bond instability .
- Therapeutic Index : NH2-FdUrd exhibits lower bone marrow toxicity (LD50 = 580 µM) compared to FdUrd (LD50 = 470 µM for HL-60 leukemia cells), attributed to selective activation in tumor cells .
Table 1: Cytotoxicity Comparison
| Compound | Tumor Cell LD50 (µM) | Bone Marrow LD50 (µM) | Therapeutic Ratio |
|---|---|---|---|
| NH2-FdUrd | 32–470 | 580 | 0.5–7.5 |
| FdUrd | 150–470 | 470 | ≤1.0 |
| 5-FU | 35–200 | 200 | ≤1.0 |
Data sourced from in vitro clonogenic assays .
5'-Deoxy-5-Fluorouridine (5'-dFUrd)
- Metabolic Activation: 5'-dFUrd is converted to 5-FU via nucleoside phosphorylase, which is then metabolized to active species (FdUMP, FUTP). NH2-FdUrd bypasses this step, directly incorporating into DNA due to its 5'-amino group .
- DNA Damage : NH2-FdUrd induces dose-dependent single- and double-stranded DNA breaks in HSV-1 DNA, whereas 5'-dFUrd primarily causes TS inhibition without DNA fragmentation .
- Antiviral Potency : NH2-FdUrd requires ~100x higher concentrations than iodinated analogues (e.g., 5-iodo-2'-deoxyuridine) for equivalent HSV-1 inhibition but achieves comparable thymidine substitution levels .
Iodinated Analogues (e.g., 5-Iodo-2'-Deoxyuridine, IdUrd)
- Mechanistic Divergence: IdUrd incorporates into viral DNA, causing mismatches and impaired replication. NH2-FdUrd’s amino group introduces phosphoramidate bonds, destabilizing DNA structure and inducing breaks .
- Immunosuppression: IdUrd suppresses immune responses via generalized cytotoxicity, while NH2-FdUrd (and its derivatives like AldUrd) shows selective immunosuppression linked to thymidine kinase feedback inhibition .
Table 2: Antiviral Activity Against HSV-1
| Compound | IC50 (µM) | DNA Strand Breaks | Thymidine Substitution (%) |
|---|---|---|---|
| NH2-FdUrd | 100 | Yes | 15–20 |
| 5-Iodo-2'-Deoxyuridine | 1 | No | 15–20 |
| 5'-dFUrd | 200 | No | <5 |
Data from CsCl gradient and sucrose gradient centrifugation studies .
3'-Amino Analogues (e.g., 3'-Amino-2',3'-Dideoxy-5-Fluorouridine)
- Structural Specificity: 3'-amino substitutions target RNA viruses (e.g., HIV), whereas NH2-FdUrd’s 5'-amino group favors DNA virus inhibition (e.g., HSV-1) .
- Enzyme Interactions: 5'-amino derivatives disrupt thymidine kinase feedback regulation more effectively than 3'-amino analogues, enhancing antineoplastic activity .
Key Research Findings
Selective Toxicity: NH2-FdUrd’s 5'-amino group prevents phosphorylation in non-target tissues (e.g., bone marrow), reducing systemic toxicity while maintaining tumor-selective activation .
DNA Incorporation Dynamics: The amino group facilitates phosphoramidate bond formation in DNA, leading to structural instability and fragmentation—a mechanism absent in non-amino fluoropyrimidines .
Synthetic Versatility: NH2-FdUrd derivatives (e.g., N-acetyl, N,3'-O-diacetyl) exhibit enhanced kinase inhibition, underscoring the amino group’s role in modulating biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
